molecular formula C18H23NO3 B405073 Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate

Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate

Cat. No.: B405073
M. Wt: 301.4g/mol
InChI Key: SAACDBJYUKMPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate is a complex organic compound with a unique structure that includes an allyl group, a phenyl group, and a succinamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl-substituted butenyl compound followed by the introduction of the succinamic acid ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are essential to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Allyl-1-phenyl-but-3-enyl)-phthalamic acid
  • N-(1-Allyl-1-phenyl-but-3-enyl)-malonamic acid

Uniqueness

Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4g/mol

IUPAC Name

methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate

InChI

InChI=1S/C18H23NO3/c1-4-13-18(14-5-2,15-9-7-6-8-10-15)19-16(20)11-12-17(21)22-3/h4-10H,1-2,11-14H2,3H3,(H,19,20)

InChI Key

SAACDBJYUKMPKL-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)NC(CC=C)(CC=C)C1=CC=CC=C1

Canonical SMILES

COC(=O)CCC(=O)NC(CC=C)(CC=C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.